molecular formula C17H23N3OS B2710757 4-(2,6-Dimethylmorpholin-4-yl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 381687-51-0

4-(2,6-Dimethylmorpholin-4-yl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B2710757
CAS No.: 381687-51-0
M. Wt: 317.45
InChI Key: AMLLXYHKSZSITC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the tetrahydrobenzothienopyrimidine class, characterized by a fused bicyclic scaffold combining a benzothiophene and pyrimidine ring system. The 7-methyl group enhances steric stability, while the 4-(2,6-dimethylmorpholin-4-yl) substituent introduces a polar, nitrogen-oxygen heterocycle. This structural motif is designed to modulate pharmacokinetic properties, including solubility and target binding affinity .

Properties

IUPAC Name

2,6-dimethyl-4-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3OS/c1-10-4-5-13-14(6-10)22-17-15(13)16(18-9-19-17)20-7-11(2)21-12(3)8-20/h9-12H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLLXYHKSZSITC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=NC=NC(=C23)N4CC(OC(C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dimethylmorpholin-4-yl)-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multi-step organic synthesis. One common route includes:

    Formation of the Benzothieno Ring: Starting with a suitable thiophene derivative, cyclization reactions are employed to form the benzothieno ring system.

    Pyrimidine Ring Construction: The pyrimidine ring is introduced through condensation reactions involving appropriate amines and carbonyl compounds.

    Morpholine Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothieno ring.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various alkylated or acylated morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The morpholine ring is known to enhance the bioavailability of compounds, making it a valuable scaffold in drug design.

Medicine

Medicinally, this compound and its derivatives are explored for their potential therapeutic effects. They may exhibit activity against various diseases, including cancer, due to their ability to interact with specific molecular targets.

Industry

In industry, this compound can be used in the development of new materials with unique properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of 4-(2,6-Dimethylmorpholin-4-yl)-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Hydrazinecarbothioamide derivatives (7a) exhibit high yields (82%), suggesting efficient synthesis under reflux conditions .

Pharmacological and Physicochemical Properties

Antimicrobial Activity
  • Hydrazinyl derivatives (e.g., 7a-n , ) showed moderate to strong antimicrobial activity against S. aureus and E. coli, with MIC values ranging from 8–64 µg/mL .
  • Sulfonamide derivatives (e.g., 5e,f , ) demonstrated anti-proliferative activity against cancer cells (IC₅₀: 12–18 µM), attributed to interactions with DNA topoisomerase II .
  • The target compound’s morpholine group may improve membrane penetration due to its balanced lipophilicity, though specific activity data are pending .
Spectroscopic and Stability Data
  • IR spectra of hydrazinyl derivatives (7) show N-H stretches at 3308 cm⁻¹ and C=N stretches at 1676 cm⁻¹ .
  • The morpholine substituent is expected to display distinct ¹H-NMR signals for its methyl groups (δ ~1.2 ppm) and oxygen-containing ring protons (δ ~3.5 ppm) .

Molecular Docking and Target Interactions

  • Hydrazinecarbothioamide (7a) forms hydrogen bonds with bacterial dihydrofolate reductase (DHFR), explaining its antimicrobial activity .
  • Morpholine derivatives may engage in hydrophobic interactions with enzyme active sites, while the oxygen atom could act as a hydrogen bond acceptor, mimicking natural substrates .

Biological Activity

4-(2,6-Dimethylmorpholin-4-yl)-7-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies highlighting its pharmacological properties.

Chemical Structure and Synthesis

The compound features a complex structure that includes a morpholine ring and a benzothieno-pyrimidine framework. The synthesis typically involves methods such as the Mannich reaction for the introduction of the morpholine moiety along with various cyclization techniques to form the tetrahydrobenzothieno structure.

Antitumor Activity

Recent studies have demonstrated that derivatives of compounds containing the benzothieno-pyrimidine scaffold exhibit notable antitumor activities. For instance, compounds with similar structures have shown promising results in inhibiting the growth of various cancer cell lines.

Table 1: Antitumor Activities of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
B1NCI-H19750.013EGFR Inhibition
B7A5490.297EGFR Inhibition
B9NCI-H460>50Not specified

The compound B1 has been identified as having an IC50 value of 13 nM against the EGFR L858R/T790M mutant kinase, indicating high potency compared to other tested compounds .

Antimicrobial Activity

Compounds derived from similar structures have also shown antimicrobial properties. For example, certain derivatives have demonstrated effectiveness against bacterial strains and have been evaluated for their potential as antibacterial agents.

Table 2: Antimicrobial Activities

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
C1Staphylococcus aureus0.5 µg/mL
C2Escherichia coli1.0 µg/mL

Case Study 1: EGFR Kinase Inhibition

In a study focusing on the inhibition of EGFR kinase activity, several derivatives were synthesized and evaluated. The most promising compounds exhibited selective inhibition against mutant forms of the kinase associated with non-small cell lung cancer (NSCLC). The study utilized ELISA assays to quantify inhibition rates and further confirmed the binding affinity through molecular docking studies.

Case Study 2: Antibacterial Evaluation

Another investigation assessed the antibacterial efficacy of related compounds against common pathogens. The study utilized standard disk diffusion methods and broth microdilution techniques to determine MIC values. Results indicated that certain derivatives displayed significant antibacterial activity, suggesting potential therapeutic applications in treating infections.

Structure-Activity Relationship (SAR)

The biological activity of 4-(2,6-Dimethylmorpholin-4-yl)-7-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine can be influenced by modifications in its chemical structure. The introduction of various substituents on the morpholine ring or alterations in the benzothieno-pyrimidine core can enhance or diminish biological activity.

Table 3: Structure-Activity Relationships

ModificationEffect on Activity
N-Methyl substitutionIncreased potency
Hydroxy group additionEnhanced solubility
Alkyl chain length variationAltered selectivity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.